molecular formula C26H35N3O11 B12294250 2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12294250
M. Wt: 565.6 g/mol
InChI Key: PKTBUSPVTXIOCN-UHFFFAOYSA-N
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Description

The compound 2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule It features multiple functional groups, including hydroxyl groups, an ether linkage, and an azo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps:

    Formation of the Azo Group: The azo group is formed by the diazotization of followed by coupling with .

    Glycosylation: The phenol derivative is then glycosylated using a protected sugar derivative under acidic conditions to form the glycoside.

    Deprotection: The final step involves the removal of protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as or can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, the compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme interactions and cellular processes.

Medicine

Industry

In industry, the compound can be used in the development of dyes and pigments due to the presence of the azo group, which is known for its vibrant colors.

Mechanism of Action

The mechanism by which 2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects depends on its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(Dimethylamino)phenyl]diazenyl]phenol
  • 2-(Hydroxymethyl)oxane-3,4,5-triol

Uniqueness

The uniqueness of 2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H35N3O11

Molecular Weight

565.6 g/mol

IUPAC Name

2-[6-[4-[[4-(dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H35N3O11/c1-29(2)15-7-3-13(4-8-15)27-28-14-5-9-16(10-6-14)37-25-23(36)21(34)24(18(12-31)39-25)40-26-22(35)20(33)19(32)17(11-30)38-26/h3-10,17-26,30-36H,11-12H2,1-2H3

InChI Key

PKTBUSPVTXIOCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

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